6-Bromo-7-methoxyisoquinolin-1(2H)-one 6-Bromo-7-methoxyisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 758710-73-5
VCID: VC7182679
InChI: InChI=1S/C10H8BrNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h2-5H,1H3,(H,12,13)
SMILES: COC1=C(C=C2C=CNC(=O)C2=C1)Br
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.083

6-Bromo-7-methoxyisoquinolin-1(2H)-one

CAS No.: 758710-73-5

Cat. No.: VC7182679

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.083

* For research use only. Not for human or veterinary use.

6-Bromo-7-methoxyisoquinolin-1(2H)-one - 758710-73-5

Specification

CAS No. 758710-73-5
Molecular Formula C10H8BrNO2
Molecular Weight 254.083
IUPAC Name 6-bromo-7-methoxy-2H-isoquinolin-1-one
Standard InChI InChI=1S/C10H8BrNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h2-5H,1H3,(H,12,13)
Standard InChI Key AMNILIVRJMIOAX-UHFFFAOYSA-N
SMILES COC1=C(C=C2C=CNC(=O)C2=C1)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 6-bromo-7-methoxyisoquinolin-1(2H)-one consists of an isoquinoline backbone fused with a ketone group at position 1 and substituents at positions 6 (bromine) and 7 (methoxy). The IUPAC name, 6-bromo-7-methoxy-2H-isoquinolin-1-one, reflects this arrangement . The SMILES notation COC1=C(C=C2C=CNC(=O)C2=C1)Br\text{COC1=C(C=C2C=CNC(=O)C2=C1)Br} confirms the spatial orientation of functional groups, while X-ray crystallography of analogous compounds suggests a planar aromatic system with slight distortions due to steric and electronic effects .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H8BrNO2\text{C}_{10}\text{H}_{8}\text{BrNO}_{2}
Molecular Weight254.08 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.6–1.7 g/cm³ (estimated)

The absence of experimental data for boiling and melting points highlights the need for further characterization. Comparative analysis with structurally similar compounds, such as 7-bromo-1-chloro-6-methoxyisoquinoline (density: 1.6 g/cm³) , suggests that the ketone group in 6-bromo-7-methoxyisoquinolin-1(2H)-one may reduce volatility relative to halogenated analogues.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related isoquinoline derivatives reveal distinct signals for methoxy protons (δ\delta 3.8–4.0 ppm) and aromatic protons adjacent to bromine (δ\delta 7.5–8.5 ppm) . Infrared (IR) spectroscopy of the ketone moiety typically shows a strong absorption band near 1680cm11680 \, \text{cm}^{-1}, corresponding to the carbonyl stretch .

Synthesis and Reaction Pathways

Pomeranz-Fritsch-Ishikawa Cyclization

The synthesis of brominated isoquinolines often employs the Pomeranz-Fritsch method, as demonstrated in the preparation of 8-bromo-7-methoxyisoquinoline . For 6-bromo-7-methoxyisoquinolin-1(2H)-one, a modified approach involves:

  • Aldehyde-Amine Condensation: Reaction of 2-bromo-3-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal to form an imine intermediate.

  • Borohydride Reduction: Sodium borohydride reduces the imine to a benzylamine-acetal derivative.

  • Cyclization: Acid-catalyzed ring closure (e.g., using pp-toluenesulfonic acid) yields the isoquinoline core .

Key challenges include byproduct formation, such as dimeric structures arising from intermolecular attacks during cyclization . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to suppress side reactions.

Functionalization Reactions

The bromine atom at position 6 enables cross-coupling reactions, as evidenced by the Sonogashira coupling of 8-bromoisoquinoline derivatives with alkynes to form alkynylated products . Similarly, the ketone group at position 1 can undergo nucleophilic additions or serve as a hydrogen-bond acceptor in supramolecular assemblies.

Comparative Analysis with Structural Analogues

Table 2: Comparison of Brominated Isoquinolinones

CompoundCAS NumberSubstituent PositionsKey Features
6-Bromo-7-methoxyisoquinolin-1(2H)-one758710-73-56-Br, 7-OMeKetone at position 1
6-Bromo-4-methoxyisoquinolin-1(2H)-one1548942-27-36-Br, 4-OMeAltered electronic distribution
6-Bromoisoquinolin-1(2H)-one82827-09-66-BrSimpler structure, higher lipophilicity

The positional isomerism of methoxy groups significantly impacts electronic properties. For instance, the 7-methoxy derivative exhibits stronger hydrogen-bonding capacity compared to the 4-methoxy analogue, influencing its interaction with biological targets.

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